The Imidazo[1,5-b]pyridazine Scaffold: Synthetic Architectures and Medicinal Utility
The Imidazo[1,5-b]pyridazine Scaffold: Synthetic Architectures and Medicinal Utility
The Imidazo[1,5-b]pyridazine scaffold represents a distinct, under-explored bicyclic heteroaromatic system in medicinal chemistry, often overshadowed by its regioisomer, imidazo[1,2-b]pyridazine (the core of the leukemia drug Ponatinib).
This technical guide details the structural properties, synthetic architectures, and pharmacological utility of the imidazo[1,5-b]pyridazine core, designed for researchers optimizing kinase inhibitors, PDE modulators, and antiviral agents.[1]
[2]
Structural Paradigm & Physicochemical Identity
The Imidazo[1,5-b]pyridazine core is a 6,5-fused heteroaromatic system comprising a pyridazine ring fused to an imidazole ring across the N2–C3 bond of the pyridazine. Unlike the [1,2-b] isomer, where the bridgehead nitrogen is shared at the "corner" (position 1 of imidazole), the [1,5-b] isomer involves a bridgehead nitrogen that is part of the 1,5-relationship within the imidazole moiety, creating a unique electronic profile.
Structural Differentiation[3]
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SMILES: C1=CC2=CN=CN2N=C1
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Bridgehead Nitrogen: The nitrogen at the fusion point (N5 in the fused system numbering) is quaternary in resonance forms but neutral in the aromatic system.
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H-Bond Acceptors: The scaffold presents three nitrogen atoms. The N1 (in the pyridazine ring, adjacent to the bridgehead) and the N-atom in the imidazole ring (position 2 or 3 depending on tautomers/substitution) serve as key acceptors.
-
Vectorial Projection: The [1,5-b] fusion alters the exit vectors of substituents at the C2 and C7 positions compared to the [1,2-b] scaffold, offering a different 3D spatial coverage for active site fitting.
| Feature | Imidazo[1,2-b]pyridazine | Imidazo[1,5-b]pyridazine |
| Bridgehead N | Shared N1 (Imidazole) / N1 (Pyridazine) | Shared N1 (Imidazole) / N2 (Pyridazine) |
| Electronic Character | Electron-deficient 6-ring; Electron-rich 5-ring | Distinct dipole; N-N bond adjacent to fusion |
| Key Drug Example | Ponatinib (Kinase Inhibitor) | Research Tools (PDE10A, HIV-RT) |
| Lipophilicity | Moderate | Typically lower (higher polarity due to N arrangement) |
Synthetic Architectures
Constructing the imidazo[1,5-b]pyridazine core requires specific strategies that differ significantly from the standard condensation methods used for [1,2-b] systems.
Protocol A: The 1-Aminoimidazole Cyclization (Route B)
This is the most versatile method for introducing diversity at the imidazole positions (C2, C5). It involves the reaction of N-aminoimidazoles (specifically 1,2-diaminoimidazoles) with 1,3-dielectrophiles.
-
Precursor: 1,2-diamino-4-phenylimidazole.[2]
-
Reagents: 1,3-diketones,
-ketoesters, or Dimethyl Acetylenedicarboxylate (DMAD). -
Mechanism: The exocyclic amino group attacks the electrophile, followed by cyclization onto the imidazole ring nitrogen (which acts as the bridgehead nucleophile).
Protocol B: The Pyridazine Annulation (Route A)
This route builds the imidazole ring onto a pre-existing pyridazine core, useful for maintaining specific substitution patterns on the 6-membered ring.
-
Precursor: 3-(Aminomethyl)pyridazine derivatives.[3]
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Reagents: Carboxylic acids, anhydrides, or orthoesters.[1]
-
Mechanism: Acylation of the primary amine followed by dehydrative cyclization using POCl
or polyphosphoric acid (PPA).
Visualization of Synthetic Logic
Caption: Dual synthetic pathways accessing the Imidazo[1,5-b]pyridazine core via imidazole functionalization (top) or pyridazine annulation (bottom).
Medicinal Chemistry & Pharmacological Utility[2][5][6][7][8][9][10][11][12]
While less ubiquitous than its isomers, the imidazo[1,5-b]pyridazine scaffold has demonstrated high potency in specific therapeutic niches, particularly where the N-N bond geometry provides unique binding interactions.
A. HIV-1 Reverse Transcriptase (RT) Inhibition
Historically, this is the most validated application of the scaffold.
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Mechanism: Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
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Key Compound: 7-[2-(1H-imidazol-1-yl)-5-methylimidazo[1,5-b]pyridazine-7-yl]-1-heptanone.
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SAR Insight: The C2 and C7 positions are critical for fitting into the hydrophobic pocket of the RT enzyme. The scaffold acts as a rigid spacer that positions the hydrophobic tail (heptanone) and the polar head (imidazole) for optimal interaction with residues like Tyr181 and Tyr188.
B. PDE10A Inhibition (CNS Disorders)
Phosphodiesterase 10A (PDE10A) is a key target for schizophrenia and Huntington's disease.[4]
-
Role: The scaffold serves as a replacement for the quinoline or cinnoline cores found in earlier PDE10A inhibitors (e.g., MP-10).
-
Advantage: The [1,5-b] core offers reduced lipophilicity compared to quinolines, potentially improving the CNS Multi-Parameter Optimization (MPO) score by lowering logD and increasing fraction unbound (
) in the brain. -
Binding Mode: The nitrogen acceptors in the pyridazine ring likely interact with the conserved Glutamine residue (Gln726) in the PDE10A catalytic site, mimicking the cAMP substrate.
C. Kinase Inhibition (PIM-1/2)[2]
-
Target: PIM kinases (Proviral Integration site for Moloney murine leukemia virus).
-
Activity: Substituted imidazo[1,5-b]pyridazines have been explored as ATP-competitive inhibitors.
-
Selectivity: The unique arrangement of nitrogens allows for specific hydrogen bonding with the hinge region of the kinase, potentially offering selectivity over other serine/threonine kinases.
D. Emerging Targets
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GABA-A Receptor Modulators: Ligands for the benzodiazepine binding site, acting as anxiolytics without the heavy sedation associated with classical benzodiazepines.
-
CRHR1 Antagonists: Corticotropin-releasing hormone receptor 1 antagonists for stress-related disorders.
Experimental Protocol: Synthesis via Route B
A validated protocol for the synthesis of a representative 5,7-disubstituted imidazo[1,5-b]pyridazine.
Objective: Synthesis of 2-phenylimidazo[1,5-b]pyridazine-5,7(6H)-dione derivatives.
-
Reagents: 1,2-Diamino-4-phenylimidazole (1.0 eq), Diethyl oxalate or DMAD (1.2 eq), Acetic Acid (catalytic), Ethanol (solvent).
-
Procedure:
-
Dissolve 1,2-diamino-4-phenylimidazole in ethanol (0.5 M concentration).
-
Add the 1,3-dielectrophile (e.g., Diethyl oxalate) dropwise at room temperature.
-
Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid.
-
Purification: Recrystallize from ethanol/DMF or purify via flash chromatography (DCM:MeOH gradient).
-
-
Validation:
-
1H NMR: Look for the disappearance of the broad NH2 signals of the diamine and the appearance of the specific aromatic protons of the newly formed pyridazine ring.
-
MS: Confirm [M+H]+.
-
References
-
Livermore, D. G., et al. (1993).[5] "Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines." Journal of Medicinal Chemistry, 36(24), 3784–3794. Link
-
Vandyshev, D. Y., et al. (2017).[1] "A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides." Beilstein Journal of Organic Chemistry, 13, 2561–2568.[1] Link
-
Janin, Y. L., et al. (1998).[1] "Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation." Antiviral Chemistry and Chemotherapy, 9(3), 205–223. Link
-
Ryabukhin, S. V., et al. (2008).[1] "A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones." Heterocycles, 75(7), 1765.[1] Link
-
PubChem Compound Summary. (2024). "Imidazo[1,5-b]pyridazine."[3][2][6][5][7][8][9] National Center for Biotechnology Information. Link
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